1-Acetyl-3-[4-(tert-butyl)phenyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene
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Overview
Description
1-{3-[4-(TERT-BUTYL)PHENYL]-4-OXA-1,2-DIAZASPIRO[44]NON-2-EN-1-YL}-1-ETHANONE is a complex organic compound characterized by its unique spirocyclic structure This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a spirocyclic nonene ring system containing an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[4-(TERT-BUTYL)PHENYL]-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL}-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butylbenzene with appropriate reagents to introduce the oxadiazole ring. This is followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of bases like potassium carbonate and solvents such as ethyl acetate and water .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[4-(TERT-BUTYL)PHENYL]-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid); reactions often require catalysts or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-{3-[4-(TERT-BUTYL)PHENYL]-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL}-1-ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3-[4-(TERT-BUTYL)PHENYL]-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: This compound shares a similar tert-butylphenyl group but differs in its furo[2,3-b]pyridine structure.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: Another compound with a tert-butylphenyl group, but it features a pyrazole ring instead of an oxadiazole.
Uniqueness: 1-{3-[4-(TERT-BUTYL)PHENYL]-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL}-1-ETHANONE is unique due to its spirocyclic structure and the presence of an oxadiazole ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
InChI |
InChI=1S/C18H24N2O2/c1-13(21)20-18(11-5-6-12-18)22-16(19-20)14-7-9-15(10-8-14)17(2,3)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
YZQFRJWBZIHTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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